molecular formula C8H12N2 B1313066 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine CAS No. 5768-55-8

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine

Cat. No.: B1313066
CAS No.: 5768-55-8
M. Wt: 136.19 g/mol
InChI Key: MBVCARRYXQUTLF-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, potentially acting as an inhibitor or activator depending on the context. For instance, it may bind to the active sites of enzymes, altering their activity and affecting metabolic pathways. Additionally, this compound can interact with proteins involved in signal transduction, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cells are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules such as enzymes and receptors. By binding to these targets, the compound can inhibit or activate their function, leading to changes in cellular processes. For example, this compound may inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by modulating the activity of transcription factors, resulting in altered transcriptional profiles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cell signaling pathways. At higher doses, this compound may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. For example, this compound may inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. The localization of this compound within cells can influence its efficacy and potential side effects. For instance, its interaction with membrane transporters can affect its uptake and distribution, impacting its overall bioavailability .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and energy production .

Biological Activity

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and potential anticancer activities, supported by data tables and case studies.

  • Molecular Formula : C8_{8}H12_{12}N2_{2}
  • Molecular Weight : 152.20 g/mol
  • CAS Number : 914637-93-7
  • IUPAC Name : this compound

1. Antibacterial and Antifungal Activity

Recent studies have highlighted the potential of this compound derivatives in combating bacterial and fungal infections. A notable study by Demchenko et al. (2021) synthesized a series of novel quaternary salts derived from this compound which exhibited significant antibacterial and antifungal activity against various pathogens including:

PathogenActivity Observed
Staphylococcus aureusEffective
Escherichia coliEffective
Klebsiella pneumoniaeEffective
Acinetobacter baumanniiEffective
Cryptococcus neoformansEffective

These derivatives demonstrated broad-spectrum activity with low toxicity in vivo in mice models, indicating their potential as new antimicrobial agents.

2. Anticancer Potential

The anticancer properties of imidazo[1,2-a]azepine derivatives have also been investigated. A study reported that certain derivatives showed significant inhibitory effects on cancer cell lines from the NCI-60 panel. The findings indicated that these compounds could induce apoptosis and inhibit cell growth effectively:

CompoundIC50_{50} (µM)Cancer Cell Line Tested
6-substituted imidazo derivatives0.47 - 3.90Various NCI-60 lines

The mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Histamine H3 Receptor Antagonism : Harusawa et al. (2003) demonstrated that derivatives could act as antagonists at the histamine H3 receptor, which is implicated in modulating neurotransmitter release in the central nervous system.
  • Inhibition of Thioredoxin Reductase : Certain derivatives have been shown to inhibit thioredoxin reductase (TrxR), a critical enzyme in redox regulation within cancer cells. This inhibition leads to increased oxidative stress and subsequent apoptosis in tumor cells .

Case Study: Synthesis and Testing of Antimicrobial Agents

Demchenko et al. synthesized several quaternary salts from imidazo derivatives and tested their antibacterial properties against common pathogens. The results indicated a promising avenue for developing new antibiotics with reduced side effects compared to traditional antibiotics.

Case Study: Anticancer Activity Evaluation

A specific derivative was subjected to extensive testing against multiple cancer cell lines. The results highlighted its ability to induce apoptosis selectively in cancer cells while sparing normal cells.

Scientific Research Applications

Antibacterial and Antifungal Properties

Recent studies have demonstrated that derivatives of 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine exhibit notable antibacterial and antifungal activities. For instance, a study by Demchenko et al. synthesized a series of quaternary salts from this compound that showed effectiveness against various pathogens:

PathogenActivity Observed
Staphylococcus aureusEffective
Escherichia coliEffective
Klebsiella pneumoniaeEffective
Acinetobacter baumanniiEffective
Cryptococcus neoformansEffective

These derivatives demonstrated broad-spectrum activity with low toxicity in vivo in mouse models, indicating their potential as new antimicrobial agents.

Anticancer Potential

The anticancer properties of this compound derivatives have also been investigated. Certain derivatives have shown significant inhibitory effects on cancer cell lines from the NCI-60 panel:

CompoundIC (µM)Cancer Cell Line Tested
6-substituted imidazo derivatives0.47 - 3.90Various NCI-60 lines

The mechanism of action involves the inhibition of key enzymes that are crucial for cancer cell proliferation and survival pathways.

Enzyme Interaction

This compound interacts with various enzymes and proteins within biological systems. Its mechanisms include:

  • Inhibition : The compound can bind to the active sites of enzymes, preventing substrate binding and subsequent catalysis.
  • Activation : It may also enhance enzyme activity through allosteric modulation.

Cellular Effects

The compound influences cellular functions through multiple mechanisms:

  • Cell Signaling : It modulates key signaling pathways by affecting the phosphorylation status of proteins involved in signal transduction.
  • Gene Expression : The compound can alter gene expression by interacting with transcription factors or other regulatory proteins.

Case Study: Synthesis and Testing of Antimicrobial Agents

Demchenko et al. synthesized several quaternary salts from imidazo derivatives and tested their antibacterial properties against common pathogens. The results indicated a promising avenue for developing new antibiotics with reduced side effects compared to traditional antibiotics.

Case Study: Anticancer Activity Evaluation

A specific derivative was subjected to extensive testing against multiple cancer cell lines. The results highlighted its ability to induce apoptosis selectively in cancer cells while sparing normal cells.

Summary of Research Findings

The research surrounding this compound underscores its potential as a versatile compound in medicinal chemistry. Its applications span across:

  • Chemistry : Used as a building block for synthesizing more complex molecules.
  • Biology : Investigated for its potential biological activities.
  • Medicine : Explored for therapeutic potential in drug development.
  • Industry : Utilized in the development of advanced materials and chemical processes.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-4-8-9-5-7-10(8)6-3-1/h5,7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVCARRYXQUTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CN2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437403
Record name 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5768-55-8
Record name 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What biological activities have been investigated for derivatives of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine?

A1: Research has primarily focused on the antimicrobial and antiviral properties of this compound derivatives. Specifically:

  • Antibacterial and Antifungal Activity: A series of 3-aryl-5H-imidazo[1,2-a]azepine quaternary salts demonstrated activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii, as well as the fungus Cryptococcus neoformans. []
  • Antiviral Activity: Derivatives of 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid, structurally related to this compound, exhibited potent antiviral activity against the influenza A H1N1 virus. []

Q2: How does the structure of this compound derivatives relate to their biological activity?

A2: While specific structure-activity relationship (SAR) studies for this compound are limited in the provided research, some observations can be made:

  • Quaternization: The introduction of a quaternary ammonium moiety in the 3-aryl-5H-imidazo[1,2-a]azepine scaffold appears to be crucial for enhancing antimicrobial activity. []
  • Aryl Substitutions: The presence and nature of substituents on the aryl ring at the 3-position of the imidazo[1,2-a]azepine core likely influence the potency and selectivity profile against different microbial strains. []
  • Derivatization of the Carboxylic Acid Group: Modifications to the carboxylic acid moiety in the 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid scaffold, such as the introduction of (thio)amide groups, appear to impact antiviral activity. []

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